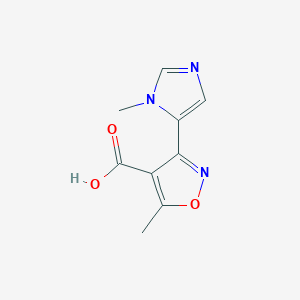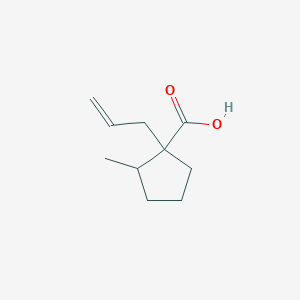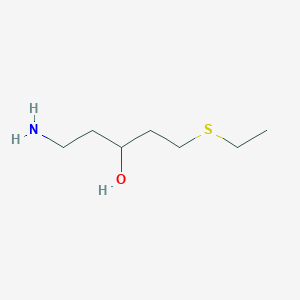![molecular formula C8H11N3O B13192160 N-[6-(Aminomethyl)pyridin-2-YL]acetamide](/img/structure/B13192160.png)
N-[6-(Aminomethyl)pyridin-2-YL]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(Aminomethyl)pyridin-2-YL]acetamide is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their significant biological and therapeutic value.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[6-(Aminomethyl)pyridin-2-YL]acetamide can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[6-(Aminomethyl)pyridin-2-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: TBHP in toluene.
Reduction: Sodium borohydride in methanol.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(pyridin-2-yl)amides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
N-[6-(Aminomethyl)pyridin-2-YL]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
N-[6-(Aminomethyl)pyridin-2-YL]acetamide can be compared with other pyridine derivatives, such as:
N-(pyridin-2-yl)amides: Known for their medicinal applications.
3-bromoimidazo[1,2-a]pyridines: Synthesized from similar starting materials but with different reaction conditions.
The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties, which distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
N-[6-(aminomethyl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H11N3O/c1-6(12)10-8-4-2-3-7(5-9)11-8/h2-4H,5,9H2,1H3,(H,10,11,12) |
Clave InChI |
QDSOYHZYHKCQDY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC(=N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 4-[4-(2-methylpropyl)piperidin-4-yl]piperazine-1-carboxylate](/img/structure/B13192097.png)









